molecular formula C16H14ClN5O3 B11297748 N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11297748
M. Wt: 359.77 g/mol
InChI Key: XSJJQARNHXHGPA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole group at the 3-position of the benzene ring and a 5-chloro-2,4-dimethoxyphenyl substituent on the amide nitrogen. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their bioisosteric properties, metabolic stability, and hydrogen-bonding capabilities, which often enhance pharmacological activity .

Properties

Molecular Formula

C16H14ClN5O3

Molecular Weight

359.77 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14ClN5O3/c1-24-14-8-15(25-2)13(7-12(14)17)19-16(23)10-4-3-5-11(6-10)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)

InChI Key

XSJJQARNHXHGPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl)OC

Origin of Product

United States

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The tetrazole moiety is known for its diverse biological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₄ClN₅O₃
  • Molecular Weight : 359.77 g/mol
  • CAS Number : 1010903-53-3
PropertyValue
Molecular FormulaC₁₆H₁₄ClN₅O₃
Molecular Weight359.77 g/mol
CAS Number1010903-53-3

Antimicrobial Activity

Tetrazole derivatives have shown significant antimicrobial activity. A study demonstrated that compounds with a tetrazole ring exhibit potent effects against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance antibacterial potency. For instance, compounds with electron-donating groups on the phenyl ring exhibited improved activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The tetrazole group is a bioisostere of carboxylic acids, which may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including colon carcinoma and glioblastoma cells .

Case Study: Efficacy Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism of Action
HCT-15 (Colon)1.61Induction of apoptosis
U251 (Glioblastoma)2.00Inhibition of cell proliferation

The results indicate that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Tetrazole derivatives are known to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair in pathogens and cancer cells.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and other apoptotic factors.
  • Modulation of Inflammatory Cytokines : The compound may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₄ClN₅O₃
  • Molecular Weight : 359.77 g/mol
  • CAS Number : 1010903-53-3

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, as microtubule destabilizers. These compounds have shown promising anticancer activity by inhibiting tubulin polymerization, leading to disorganization of microtubules in cancer cells. For instance, a related tetrazole compound demonstrated low IC50 values against various cancer cell lines, indicating potent anticancer properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar benzamide derivatives have been evaluated for their effectiveness against bacterial and fungal strains. In vitro studies indicate that compounds with tetrazole moieties can exhibit significant antibacterial and antifungal activities comparable to established antibiotics .

Antitubercular Activity

Research has also explored the antitubercular properties of tetrazole-containing compounds. Some derivatives have shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. The relationship between structure and activity has been a focal point in these studies, emphasizing the importance of specific functional groups in enhancing biological activity .

Case Study 1: Anticancer Evaluation

A study investigated a series of tetrazole derivatives for their anticancer effects on several cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that specific structural modifications led to enhanced cytotoxicity and effective cell cycle arrest in the G2/M phase .

Case Study 2: Antimicrobial Screening

In another study, a library of benzamide derivatives was screened against various microbial strains. The results demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Key Compounds and Their Features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide Benzamide 3-Tetrazole, 5-Cl-2,4-OMe-phenyl Not reported Target
N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide Benzamide 3-Tetrazole, pyrazole-ethyl Not reported
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide 2-Thiazole, 2,4-diF-phenyl 298.72
PNU-120596 (N-(5-chloro-2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-urea) Urea 5-Cl-2,4-OMe-phenyl, isoxazole 313.73
3-[(5-Chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]-N-(3-propan-2-yloxypropyl)benzamide Benzamide Methylsulfamoyl, 3-propan-2-yloxypropyl Not reported

Structural Insights :

  • Tetrazole vs. This may improve interactions with biological targets, such as enzymes or receptors.
  • Substituent Effects : The 5-chloro-2,4-dimethoxyphenyl group in the target compound and PNU-120596 suggests a shared pharmacophore for allosteric modulation (e.g., nicotinic receptors), though the urea core in PNU-120596 confers distinct electronic properties .

Comparative Reaction Pathways:

Compound Class Key Steps Yield (%) Conditions Reference
Tetrazole-Benzamides Condensation of acyl chloride with aminotetrazole derivatives 70–80 Pyridine, room temp
Thiazole-Benzamides Reaction of benzoyl chloride with 5-chlorothiazol-2-amine in pyridine 70 Room temp, overnight
Isoxazole-Ureas Multi-step synthesis involving hydrazine and active methylene compounds 80 Reflux, acetic acid

Physicochemical Properties

Property Target Compound N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide PNU-120596
Melting Point Not reported 160°C Not reported
Solubility Likely low Low (hydrophobic substituents) Moderate
Hydrogen Bonding High (tetrazole) Moderate (thiazole, amide) High (urea, Cl/OMe)

Key Observations :

  • The tetrazole group in the target compound may improve aqueous solubility compared to purely aromatic analogs like N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide , though chloro and methoxy groups could counterbalance this effect.

Q & A

Basic: What synthetic methodologies are validated for preparing N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, and how are purity and yield optimized?

Answer:
The compound is typically synthesized via amide coupling between an amine-containing aromatic moiety (e.g., 5-chloro-2,4-dimethoxyaniline) and a benzoyl chloride derivative bearing a tetrazole group. Key steps include:

  • Reaction conditions : Pyridine is used as a solvent and acid scavenger to facilitate coupling .
  • Purification : Column chromatography (e.g., silica gel) and recrystallization (e.g., methanol) are critical for removing unreacted starting materials and side products. TLC analysis monitors reaction progress .
  • Yield optimization : Stoichiometric control (equimolar ratios of amine and acyl chloride) and extended reaction times (overnight stirring) improve conversion rates .

Basic: How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Answer:
Single-crystal X-ray diffraction is the gold standard. Key findings include:

  • Hydrogen bonding : Classical N–H···N and non-classical C–H···O/F interactions form centrosymmetric dimers, as seen in analogous benzamide derivatives .
  • Packing stabilization : Intermolecular interactions (e.g., π-π stacking between aromatic rings) and hydrogen-bonded networks contribute to thermal stability .
  • Refinement : H atoms are modeled using riding modes (C–H = 0.93 Å, N–H = 0.86 Å) with isotropic displacement parameters .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets like CHK1 or nicotinic receptors?

Answer:

  • Molecular docking : Software like Molegro Virtual Docker aligns the compound with target enzymes (e.g., CHK1 PDB:2YWP) to assess binding in active sites. Rerank scores (RS) prioritize poses with optimal steric and electronic complementarity .
  • Dynamics simulations : Amber MD simulations validate docking results by analyzing stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 20 ns) .
  • Allosteric modulation : Mutagenesis studies (e.g., cysteine accessibility assays) identify residues critical for interaction, as demonstrated for nicotinic receptor PAMs like PNU-120596 .

Advanced: How does structural variation (e.g., substituents on the benzamide or tetrazole) influence bioactivity or enzyme inhibition?

Answer:

  • Tetrazole role : The 1H-tetrazol-1-yl group enhances hydrogen-bond acceptor capacity, mimicking carboxylate groups in enzyme substrates (e.g., PFOR inhibition in anaerobic organisms) .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, OMe) on the phenyl ring improve metabolic stability and target binding. For example, 5-chloro-2,4-dimethoxy groups enhance lipophilicity and membrane permeability .
  • Contradictions : Some studies report conflicting IC50 values due to assay variability (e.g., cell-free vs. cellular systems). Dose-response curves and orthogonal assays (e.g., SPR, ITC) resolve discrepancies .

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

Answer:

  • NMR : 1^1H/13^{13}C NMR verifies aromatic proton environments (e.g., deshielded signals for tetrazole protons at δ 8.5–9.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • Elemental analysis : C/H/N percentages validate stoichiometry (e.g., <0.4% deviation from calculated values) .

Advanced: What experimental designs address contradictions in reported mechanisms (e.g., direct enzyme inhibition vs. allosteric modulation)?

Answer:

  • Kinetic assays : Compare enzyme activity with/without pre-incubation to distinguish competitive vs. non-competitive inhibition. For example, PNU-120596’s allosteric effects on α7 nAChR require pre-application to observe potentiation .
  • Radioligand displacement : Use labeled agonists/antagonists (e.g., 3^3H-epibatidine) to test direct binding to orthosteric sites .
  • Mutagenesis : Introduce point mutations (e.g., β-sheet residues in nicotinic receptors) to identify allosteric binding regions .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Toxicity : Tetrazole derivatives may release NO under acidic conditions; handle in fume hoods with PPE (gloves, goggles).
  • Storage : Store desiccated at –20°C to prevent hydrolysis of the amide bond .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid hazardous decomposition .

Advanced: How do solvent polarity and pH affect the compound’s stability and reactivity?

Answer:

  • pH sensitivity : The tetrazole group (pKa ~4.5) protonates in acidic media, altering solubility and hydrogen-bonding capacity. Stability studies (HPLC monitoring) in buffers (pH 2–9) guide formulation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote degradation at elevated temperatures. Accelerated stability testing (40°C/75% RH) identifies optimal storage conditions .

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